
2-クロロ-1,3-ジニトロベンゼン
概要
説明
2-Chloro-1,3-dinitrobenzene (2-CDNB) is an organic compound belonging to the class of nitroaromatic compounds. It is a colorless crystalline solid that is soluble in many organic solvents. 2-CDNB is used in a variety of scientific research applications and has a wide range of applications in the laboratory.
科学的研究の応用
染料および顔料の中間体
2-クロロ-1,3-ジニトロベンゼンは、染料や顔料の製造の中間体として使用できます {svg_1} {svg_2}. これは、繊維、プラスチック、印刷などの産業で使用されるさまざまな着色剤の合成において重要な役割を果たします。
高速液体クロマトグラフィー(HPLC)の溶媒
この化合物はHPLCの溶媒として使用されます {svg_3} {svg_4}. HPLCは、混合物中の各成分を分離、識別、定量するために使用される分析化学の技術です。 2-クロロ-1,3-ジニトロベンゼンを溶媒として使用すると、成分を効率的に分離することができます。
核磁気共鳴(NMR)分光法の溶媒
2-クロロ-1,3-ジニトロベンゼンは、NMRの溶媒としても使用されます {svg_5} {svg_6}. NMRは、原子核の周りの局所磁場を観察するための分光技術です。 この化合物は、有用なスペクトルデータを得るために核が適切な環境を作成するのに役立ちます。
作用機序
Target of Action
The primary targets of 2-Chloro-1,3-dinitrobenzene are aromatic compounds in the body. It specifically targets aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .
Mode of Action
2-Chloro-1,3-dinitrobenzene undergoes a process known as nucleophilic aromatic substitution . This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . The compound forms a negatively charged intermediate called a Meisenheimer complex during the course of this reaction . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1,3-dinitrobenzene involve the displacement of chloride ion from the compound by a nucleophile . This displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups such as NO2 . The compound can also be used as intermediates of dyes and pigments .
Pharmacokinetics
It is known that the compound is soluble in alcohol and moderately soluble in benzene and ether . It is practically insoluble in water , which may affect its absorption and distribution in the body.
Result of Action
The result of the action of 2-Chloro-1,3-dinitrobenzene is the formation of a new compound through the replacement of one of the substituents in an aromatic ring . This can lead to changes in the properties of the original compound, potentially affecting various biochemical processes.
Action Environment
The action of 2-Chloro-1,3-dinitrobenzene can be influenced by various environmental factors. For instance, the compound is combustible, and vapors are heavier than air and may travel along the floor and in the bottom of containers . It forms explosive mixtures with air on intense heating . Furthermore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
2-Chloro-1,3-dinitrobenzene is hazardous. It is fatal if inhaled, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life . More detailed safety and hazard information can be found in the referenced sources .
生化学分析
Biochemical Properties
2-Chloro-1,3-dinitrobenzene plays a significant role in biochemical reactions, particularly in the detoxification processes. It interacts with enzymes such as glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic substances . This interaction is crucial for the detoxification of xenobiotics and protection against oxidative stress. The compound’s ability to form conjugates with glutathione makes it an important tool for studying enzyme kinetics and the biochemical pathways involved in detoxification.
Cellular Effects
2-Chloro-1,3-dinitrobenzene has notable effects on various cell types and cellular processes. It can induce oxidative stress and has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GSTs can lead to the modulation of signaling pathways that control cell proliferation and apoptosis . Additionally, it has been observed to cause cellular damage through the generation of reactive oxygen species (ROS), which can lead to alterations in gene expression and metabolic disturbances.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1,3-dinitrobenzene involves its interaction with biomolecules such as enzymes and proteins. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound can inhibit the activity of GSTs by binding to their active sites, thereby affecting the detoxification process . Additionally, 2-Chloro-1,3-dinitrobenzene can induce changes in gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,3-dinitrobenzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term exposure to 2-Chloro-1,3-dinitrobenzene in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, leading to chronic alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Chloro-1,3-dinitrobenzene vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways . At high doses, it can cause significant toxicity, including severe oxidative damage, inflammation, and cell death . Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
2-Chloro-1,3-dinitrobenzene is involved in metabolic pathways that include its conjugation with glutathione, mediated by GSTs . This conjugation process is a key step in the detoxification of the compound, facilitating its excretion from the body. The compound can also undergo reduction and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Chloro-1,3-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in organic solvents such as alcohol and its moderate solubility in benzene and ether facilitate its distribution in lipid-rich environments . Its practical insolubility in water limits its distribution in aqueous compartments. The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2-Chloro-1,3-dinitrobenzene is influenced by its chemical properties and interactions with cellular components . The compound can localize to various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its localization can affect its activity and function, as well as its interactions with biomolecules. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .
特性
IUPAC Name |
2-chloro-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMIQPXQVIZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041378 | |
| Record name | 2,6-Dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |
| Record name | 1-Chloro-2,6-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2862 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
315 °C | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water. | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6867 g/ml @ 16.5 °C | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals from benzene | |
CAS No. |
606-21-3 | |
| Record name | 2-Chloro-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,6-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3-dinitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1,3-dinitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-chloro-1,3-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DINITROCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG72RND0AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86-87 °C | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-1,3-dinitrobenzene react with hydroxide ions in the presence of micelles?
A1: Research indicates that 2-chloro-1,3-dinitrobenzene, when in a biphasic reaction with hydroxide ions and hydroxy-functionalized micelles, doesn't directly react with the hydroxide. Instead, it first forms an aryl micellar ether. This ether then reacts with the hydroxide to yield the phenolic product. Interestingly, the reaction rate is influenced by the steric interactions between the substituents on the aromatic ring and the micelle's head group. [] For instance, with two ortho substituents in 2-chloro-1,3-dinitrobenzene, the reaction rate follows the order: Me > Et > Bu in micelles with varying headgroup sizes. []
Q2: What is the outcome of nitrating 2-chloro-1,3-dinitrobenzene under specific conditions?
A2: Nitrating 2-chloro-1,3-dinitrobenzene at 130°C leads to the formation of two products: a dichlorodinitrobenzene and a chlorotrinitrobenzene. [] The specific yields and kinetics of this reaction depend on the reaction conditions. This behavior is consistent with other chloronitrobenzene derivatives under similar nitration conditions. []
Q3: Can you provide the molecular formula and weight of 2-chloro-1,3-dinitrobenzene?
A3: The molecular formula for 2-chloro-1,3-dinitrobenzene is C6H3ClN2O4. Its molecular weight is 202.55 g/mol.
Q4: Are there any known synthetic routes to obtain indoles using 2-chloro-1,3-dinitrobenzene as a starting material?
A4: Yes, 2-chloro-1,3-dinitrobenzene can be utilized as a starting material to synthesize C4-nitrogen-substituted indoles. [] The key step involves the cyclization of 2-alkynyl-1,3-diaminobenzene, which is derived from 2-chloro-1,3-dinitrobenzene. [] This method offers a viable route to access a variety of C4-substituted indole derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



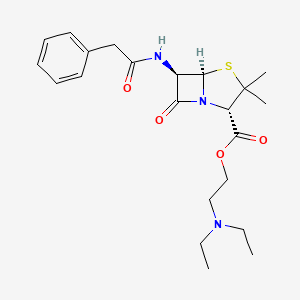

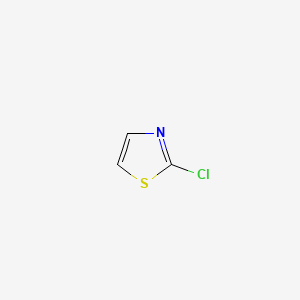


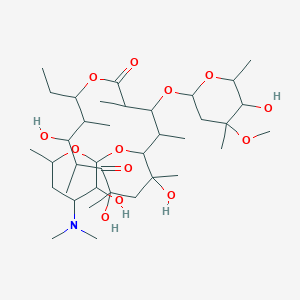
![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)
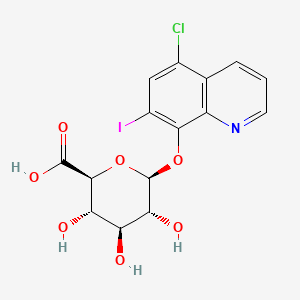


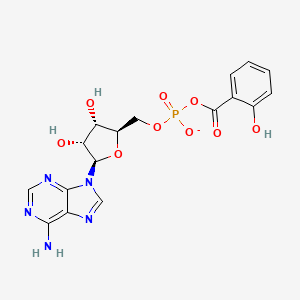

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
